tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyrimidine, which is then reacted with an appropriate azetidine derivative.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Common solvents include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study the biological activity of azetidine derivatives and their potential therapeutic effects.
Industrial Applications: It can be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate is unique due to the presence of the 5-bromopyrimidine moiety, which imparts specific chemical reactivity and biological activity. This distinguishes it from other azetidine derivatives and makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2731008-38-9 |
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Molecular Formula |
C13H18BrN3O2 |
Molecular Weight |
328.2 |
Purity |
95 |
Origin of Product |
United States |
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